molecular formula C23H24F3N5OS B11381744 6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11381744
M. Wt: 475.5 g/mol
InChI Key: MFGVUEUGNFTJKH-UHFFFAOYSA-N
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Description

6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazine rings, makes it a promising candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of appropriate triazole and thiadiazine precursors under specific conditions. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with a suitable carboxylic acid derivative in the presence of a catalyst such as piperidine . The reaction is usually carried out in refluxing ethanol for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents such as chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate. Similarly, it can inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific substituents, which confer distinct pharmacological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethylphenyl and propyl groups contribute to its binding affinity and selectivity for target enzymes.

Properties

Molecular Formula

C23H24F3N5OS

Molecular Weight

475.5 g/mol

IUPAC Name

6-(4-ethylphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H24F3N5OS/c1-3-7-18-28-29-22-31(18)30-19(15-12-10-14(4-2)11-13-15)20(33-22)21(32)27-17-9-6-5-8-16(17)23(24,25)26/h5-6,8-13,19-20,30H,3-4,7H2,1-2H3,(H,27,32)

InChI Key

MFGVUEUGNFTJKH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)CC

Origin of Product

United States

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